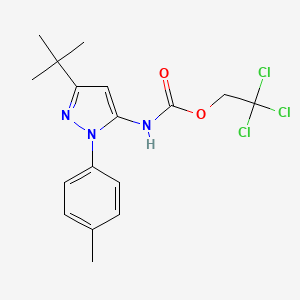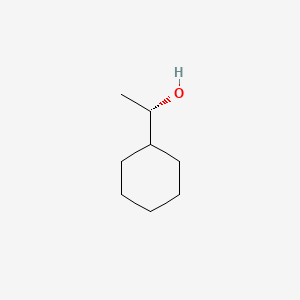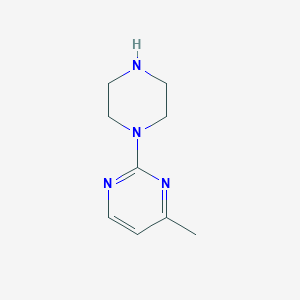
4-Methyl-2-(1-piperazinyl)pyrimidine
Übersicht
Beschreibung
4-Methyl-2-(1-piperazinyl)pyrimidine is a piperazine-based derivative . It is a metabolite of various azapirones, including buspirone . It is also an antagonist of α2-adrenergic receptors (α2-ARs) .
Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(1-piperazinyl)pyrimidine is C9H14N4 . Its average mass is 178.234 Da and its monoisotopic mass is 178.121841 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-2-(1-piperazinyl)pyrimidine are not detailed in the retrieved papers, it is known that pyrimidine derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(1-piperazinyl)pyrimidine include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
- Field : Pharmacology
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Method : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Field : Biochemistry
- Application : 1-(2-Pyrimidyl)piperazine, a type of pyrimidine, can be used as a derivatization reagent for the carboxyl groups on peptides .
- Method : The detailed methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not provided in the source .
- Field : Neurology
- Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Method : The detailed methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not provided in the source .
Anti-Inflammatory Activities
Derivatization Reagent
Neuroprotection and Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Pyrimidines and their derivatives have been found to have antiviral properties . For example, non-natural nucleosides like abacavir, famciclovir, remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .
- Method : The detailed methods of application or experimental procedures are not provided in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
- Field : Pharmacology
- Application : Pyrimidines and their derivatives have been found to have antimicrobial properties . They are effective against pathogenic microorganisms .
- Method : The detailed methods of application or experimental procedures are not provided in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .
- Field : Biochemistry
- Application : 1-(2-Pyrimidyl)piperazine, a type of pyrimidine, can be used as a derivatization reagent for the carboxyl groups on peptides .
- Method : The detailed methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not provided in the source .
Antiviral Activities
Antimicrobial Activities
Derivatization Reagent
- Field : Pharmacology
- Application : Pyrimidines and their derivatives have been found to have anticonvulsant properties . They can be used in the treatment of epilepsy and other seizure disorders .
- Method : The detailed methods of application or experimental procedures are not provided in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anticonvulsant effects .
- Field : Pharmacology
- Application : Pyrimidines and their derivatives have been found to have antihypertensive properties . They can be used in the treatment of high blood pressure .
- Method : The detailed methods of application or experimental procedures are not provided in the source .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antihypertensive effects .
- Field : Pharmacology
- Application : 2-(1-Piperazinyl)pyrimidine increases drinking in the Vogel punished drinking task, indicating anxiolytic-like activity, in rats when administered at doses ranging from 1 to 4 mg/kg .
- Method : The detailed methods of application or experimental procedures are not provided in the source .
- Results : 2-(1-Piperazinyl)pyrimidine (0.25-1 mg/kg) also reduces the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the hippocampal CA1 region in rats, an effect that can be blocked by the serotonin (5-HT) receptor subtype 5-HT1A antagonist spiroxatrine .
Anticonvulsant Activities
Antihypertensive Activities
Anxiolytic-like Activity
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFLDCBHGGRGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435969 | |
| Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-piperazinyl)pyrimidine | |
CAS RN |
59215-36-0 | |
| Record name | 4-Methyl-2-(1-piperazinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



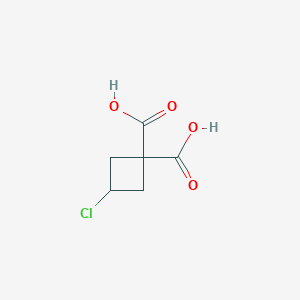
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)
![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)
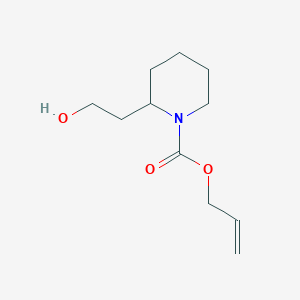
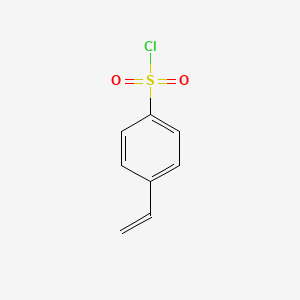
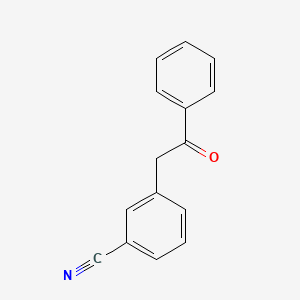
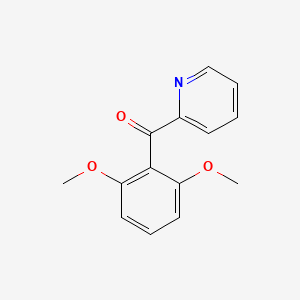
![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)

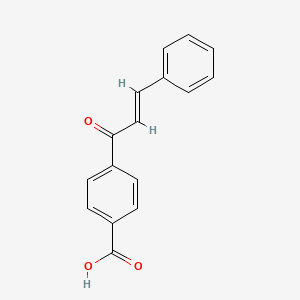
![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
